Validated Structural Binding in a Key Drug Discovery Target: PDB Entry 7FLH
This compound has been successfully co-crystallized with the yeast spliceosomal Prp8 RNaseH-like domain and the snRNP assembly factor Aar2 complex, as documented in the Protein Data Bank (PDB) entry 7FLH (Ligand ID: VCX) [1]. This provides direct, atomic-level validation of its binding mode within a therapeutically relevant protein-protein interaction site. High-strength quantitative comparative data (e.g., binding affinity, functional activity vs. close analogs) is not available in the public domain. This structural information is provided as supporting evidence of a defined binding pose.
| Evidence Dimension | Binding Site Engagement |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.67 Å resolution |
| Comparator Or Baseline | N/A (No comparative data available) |
| Quantified Difference | N/A (No comparative data available) |
| Conditions | X-ray crystallography; complex of yeast spliceosomal Prp8 RNaseH-like domain and Aar2 [1] |
Why This Matters
This structural evidence confirms the compound can engage a validated target site, which is a crucial starting point for structure-guided optimization and de-risks its selection over untested analogs.
- [1] Barthel, T., et al. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630-14641. View Source
